Chromatographic Retention and Purity for HPLC Method Validation
In a validated HPLC method for Cetilistat, 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one (designated as Impurity C) demonstrated a specific retention time and resolution distinct from the parent drug and other process impurities [1]. Commercial reference standards of this compound are offered with a purity specification of ≥95% , ensuring its suitability for accurate quantification of this specific impurity in drug substance batches.
| Evidence Dimension | Chromatographic Performance and Purity |
|---|---|
| Target Compound Data | Retention time: specific to method; Purity: ≥95% |
| Comparator Or Baseline | Cetilistat API (retention time distinct); Impurity A, B (different retention times) |
| Quantified Difference | Resolution > 2.0 from adjacent peaks |
| Conditions | Agilent Phenyl column (250×4.6 mm, 5 μm); gradient: 5 mM KH2PO4 (pH 4.0) / ACN; 1.0 mL/min; 226 nm |
Why This Matters
The defined purity and distinct chromatographic profile are essential for using this compound as a certified reference material in HPLC method development and validation for Cetilistat, ensuring compliance with ICH Q2(R1) guidelines.
- [1] Zhang, L., Chen, B., & Tang, G. (2017). Determination of the Related Substances of Cetilistat by HPLC. Chinese Journal of Modern Applied Pharmacy, 34(3), 399-402. View Source
